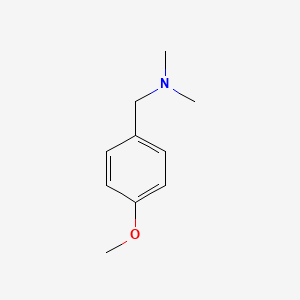

4-Methoxy-N,N-dimethylbenzylamine

Overview

Description

4-Methoxy-N,N-dimethylbenzylamine is a chemical compound with the molecular formula C10H15NO . It has an average mass of 165.232 Da and a monoisotopic mass of 165.115356 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a methoxy group (OCH3) and a dimethylaminomethyl group (CH2N(CH3)2) .Physical And Chemical Properties Analysis

This compound is a liquid at 20 degrees Celsius . It has a specific gravity of 1.02 and a refractive index of 1.53 . The boiling point is 238 degrees Celsius .Scientific Research Applications

1. Analytical Chemistry and Forensic Science

4-Methoxy-N,N-dimethylbenzylamine and related compounds have been studied for their potential use in analytical chemistry and forensic science. For instance, Abiedalla et al. (2021) investigated the gas chromatographic and mass spectrometric analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines, which are related to this compound. These compounds are of interest due to their structural similarities to psychoactive substances, making them relevant in the context of forensic chemistry (Abiedalla et al., 2021).

2. Chemical Engineering and Material Science

In chemical engineering and material science, the compound has been utilized to study mass transfer processes. Hillgren and Nahringbauer (1985) explored the mass transfer of 4-methoxy- N , N -dimethylbenzylamine from aqueous drops to cyclohexane. This research provides insights into the dynamics of mass transfer in liquid-liquid interfaces, which is crucial for various industrial and chemical engineering applications (Hillgren & Nahringbauer, 1985).

3. Pharmacology and Toxicology

In the field of pharmacology and toxicology, research has been conducted to understand the metabolism of related substances. Kanamori et al. (2002) studied the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, which is structurally similar to this compound. Their findings contribute to a better understanding of the metabolic pathways of such compounds in biological systems (Kanamori et al., 2002).

4. Photodynamic Therapy and Medical Research

The compound has also found applications in medical research, particularly in photodynamic therapy. Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine derivatives with substituted groups including 4-methoxybenzylideneamino, demonstrating potential in photodynamic therapy for cancer treatment. The high singlet oxygen quantum yield of these compounds highlights their suitability as photosensitizers in medical applications (Pişkin et al., 2020).

5. Organic Synthesis and Chemical Reactions

Research has also been focused on understanding the reactivity and utility of this compound in organic synthesis. Blokhin et al. (1990) investigated the reactions of N-(4-methoxybenzylidene)-N,N-dialkyliminium and 2-(4-methoxyphenyl)pyridinium salts with aliphatic amines, exploring the synthetic potential of these compounds in organic chemistry (Blokhin et al., 1990).

6. Neuropharmacology

In neuropharmacology, this compound and similar compounds have been studied for their interaction with various receptors. Rickli et al. (2015) characterized the receptor binding profiles of N-2-methoxybenzyl-phenethylamines (NBOMe drugs), highlighting their interactions with serotonergic receptors and other targets in the nervous system. This research contributes to our understanding of the pharmacological properties of these compounds (Rickli et al., 2015).

Safety and Hazards

4-Methoxy-N,N-dimethylbenzylamine is classified as a dangerous substance. It is flammable and can cause severe skin burns and eye damage . It may also cause respiratory irritation and is toxic if inhaled . It is harmful if swallowed or in contact with skin . It should be stored under inert gas in a well-ventilated place, and kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name |

1-(4-methoxyphenyl)-N,N-dimethylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-11(2)8-9-4-6-10(12-3)7-5-9/h4-7H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMWQTUBQTYZJRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40289599 | |

| Record name | 4-Methoxy-N,N-dimethylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15175-54-9 | |

| Record name | NSC62160 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxy-N,N-dimethylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

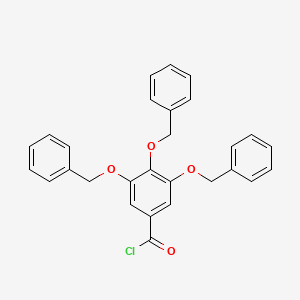

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate](/img/structure/B3047910.png)

![Benzoic acid, 2-hydroxy-4-[(4-methoxyphenyl)methoxy]-, methyl ester](/img/structure/B3047919.png)

![Propanoic acid, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]-](/img/structure/B3047925.png)